molecular formula C8H18Cl2N2 B1392909 1,8-Diazaspiro[4.5]decane dihydrochloride CAS No. 1159822-20-4

1,8-Diazaspiro[4.5]decane dihydrochloride

Cat. No. B1392909
M. Wt: 213.15 g/mol
InChI Key: UPHOLJXKVDTBGG-UHFFFAOYSA-N
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Description

“1,8-Diazaspiro[4.5]decane dihydrochloride” is a chemical compound with the CAS Number: 1159822-20-4 . It has a molecular weight of 213.15 and its molecular formula is C8H18Cl2N2 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “1,8-Diazaspiro[4.5]decane dihydrochloride” is 1S/C8H16N2.2ClH/c1-2-8(10-5-1)3-6-9-7-4-8;;/h9-10H,1-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, “1,8-Diazaspiro[4.5]decane dihydrochloride” is a solid compound stored in an inert atmosphere at a temperature between 2-8°C . It has a molecular weight of 213.15 and its molecular formula is C8H18Cl2N2 .

Scientific Research Applications

Radioprotective Properties

A derivative of 1,8-Diazaspiro[4.5]decane dihydrochloride, specifically 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, has shown potential as a radioprotective agent. It was found to offer protection against lethal doses of X-radiation in mice when administered intraperitoneally at specific dosages. This study indicates the compound's utility in mitigating radiation damage, which could have implications for medical treatments involving radiation exposure (Shapiro, Tansy, & Elkin, 1968).

Supramolecular Arrangements

The compound's molecular and crystal structures have been investigated for understanding its supramolecular arrangements. Studies on 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and related compounds show how the substituents on the cyclohexane ring influence supramolecular configurations. These studies are significant in the field of crystal engineering and materials science, where molecular design plays a crucial role (Graus et al., 2010).

Structural and Conformational Analysis

Detailed structural analysis using NMR techniques has been conducted on various 1,8-Diazaspiro[4.5]decane derivatives. This research is critical for understanding the relative stereochemistry of these compounds, which is essential in the development of pharmaceuticals and other chemicals (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Drug Discovery and Synthesis

1,8-Diazaspiro[4.5]decane dihydrochloride has inspired the synthesis of novel spiro scaffolds in drug discovery. These scaffolds are designed to be versatile in generating a lead generation library for potential therapeutic agents (Jenkins et al., 2009).

Analysis of Substituent Effects

Research has been conducted on how substituents affect the properties of spirohydantoin derivatives, including those related to 1,8-Diazaspiro[4.5]decane dihydrochloride. This includes studies on their conformational preferences and crystal packing, offering insights crucial for material design and pharmaceutical applications (Lazić et al., 2022).

Muscarinic Receptor Binding Studies

Compounds derived from 1,8-Diazaspiro[4.5]decane dihydrochloride have been evaluated for their muscarinic receptor binding affinity. This research contributes to the understanding of these compounds' potential as muscarinic agonists, which has implications in treating neurological disorders (Ishihara et al., 1992).

Novel Synthesis of N-Heterocycles

1,8-Diazaspiro[4.5]decane dihydrochloride has been used as a starting material in the synthesis of various N-heterocycles. These synthetic routes are significant for creating novel compounds with potential biological activities (El-Saghier et al., 2010).

Safety And Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1,8-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-8(10-5-1)3-6-9-7-4-8;;/h9-10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHOLJXKVDTBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679473
Record name 1,8-Diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diazaspiro[4.5]decane dihydrochloride

CAS RN

1159822-20-4
Record name 1,8-Diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diazaspiro[4.5]decane dihydrochloride
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1,8-Diazaspiro[4.5]decane dihydrochloride
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1,8-Diazaspiro[4.5]decane dihydrochloride
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1,8-Diazaspiro[4.5]decane dihydrochloride
Reactant of Route 5
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Reactant of Route 6
1,8-Diazaspiro[4.5]decane dihydrochloride

Citations

For This Compound
1
Citations
CE Allen, CL Chow, JJ Caldwell, IM Westwood… - Bioorganic & medicinal …, 2013 - Elsevier
With the success of protein kinase inhibitors as drugs to target cancer, there is a continued need for new kinase inhibitor scaffolds. We have investigated the synthesis and kinase …
Number of citations: 19 www.sciencedirect.com

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